molecular formula C21H24N2O3S B2957730 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 319429-09-9

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No. B2957730
CAS RN: 319429-09-9
M. Wt: 384.49
InChI Key: UBSLCZMSCLAZLP-UHFFFAOYSA-N
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Description

“N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” is a derivative of benzothiazole . It’s part of a series of benzothiazole derivatives that have been synthesized and evaluated for cytotoxic and antimicrobial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide” are not provided in the available resources. Information such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties would typically be needed for a complete analysis .

Scientific Research Applications

Cytotoxicity in Cancer Research

This compound has been synthesized and evaluated for its cytotoxic effects against cancer cell lines. It has shown significant cytotoxicity, which is the ability to kill cancer cells, making it a potential candidate for developing new anticancer drugs .

Antimicrobial Activity

Benzothiazole derivatives, including this compound, have been tested for antimicrobial activities. They exhibit moderate inhibitory effects on the growth of bacteria such as Staphylococcus aureus and various fungi, suggesting their use in creating new antibacterial and antifungal agents .

Chemical Synthesis and Drug Design

The structural complexity of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide makes it a valuable compound in the field of chemical synthesis and drug design. Its synthesis involves multi-step organic reactions, providing insights into reaction mechanisms and compound interactions .

Biological Evaluation of Derivatives

Research into benzothiazole derivatives, including this compound, involves the biological evaluation of their properties. This can lead to the discovery of new pharmacologically active agents that can be used in various therapeutic areas .

Pharmacokinetics and Metabolism Studies

The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its behavior in the body. Studies in this area can optimize its therapeutic efficacy and minimize potential side effects .

Molecular Modeling and Computational Chemistry

In silico studies, including molecular modeling and computational chemistry, utilize N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide to predict its interaction with biological targets. This aids in the rational design of more potent and selective drugs .

Tissue-Specific Drug Targeting

The compound’s potential for tissue-specific drug targeting is being explored. This involves designing drug delivery systems that can selectively release the compound in specific tissues or organs, thereby increasing the therapeutic index .

Safety and Toxicological Assessments

Safety evaluations and toxicological assessments are essential for any compound intended for therapeutic use. This includes determining the compound’s toxic dose, identifying potential adverse effects, and assessing its safety profile .

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-3-5-6-13-26-16-9-7-15(8-10-16)20(24)23-21-22-18-12-11-17(25-4-2)14-19(18)27-21/h7-12,14H,3-6,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSLCZMSCLAZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide

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